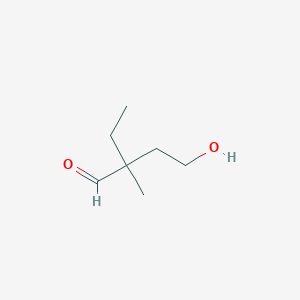2-Ethyl-4-hydroxy-2-methylbutanal
CAS No.:
Cat. No.: VC17813980
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14O2 |
|---|---|
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 2-ethyl-4-hydroxy-2-methylbutanal |
| Standard InChI | InChI=1S/C7H14O2/c1-3-7(2,6-9)4-5-8/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | AQPPSGRBXOVMHK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(CCO)C=O |
Introduction
Chemical Identity and Structural Characterization
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| InChIKey | AQPPSGRBXOVMHK-UHFFFAOYSA-N | |
| SMILES | CCC(C)(CCO)C=O |
Synthesis and Production Pathways
Catalytic Aldol Condensation
A patent detailing the synthesis of structurally similar aldehydes, such as 4-hydroxy-2-methylene-butanal, provides insights into plausible routes for 2-ethyl-4-hydroxy-2-methylbutanal . The process involves base-catalyzed aldol condensation between acetaldehyde derivatives and ketones. For instance, reacting 3-pentanone with formaldehyde under alkaline conditions could yield the target compound, though optimization of stoichiometry and catalysts (e.g., NaOH or KOH) would be required to enhance yield and purity.
Oxidation of Alcohol Precursors
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of analogous hydroxyaldehydes reveals decomposition temperatures near 150–200°C, suggesting that 2-ethyl-4-hydroxy-2-methylbutanal is stable at room temperature but prone to degradation under heating . Storage recommendations should emphasize inert atmospheres and low temperatures to prevent polymerization or oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume